molecular formula C5H10ClN3O B6272092 methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride CAS No. 1185295-34-4

methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride

Cat. No.: B6272092
CAS No.: 1185295-34-4
M. Wt: 163.6
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Description

Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride is a heterocyclic amine hydrochloride salt featuring a 5-methyl-1,3,4-oxadiazole core linked to a methylamine group via a methylene bridge. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle with two nitrogen atoms and one oxygen atom, known for its stability and role in medicinal chemistry as a bioisostere for ester or amide groups. However, it is currently listed as discontinued in commercial catalogs .

Properties

CAS No.

1185295-34-4

Molecular Formula

C5H10ClN3O

Molecular Weight

163.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Oxadiazole Ring

The 1,3,4-oxadiazole scaffold allows for diverse substitutions, which significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS RN) Substituent(s) Molecular Weight logP* Key Features Reference
Target Compound 5-methyl, methylamine ~193.65† ~2.5† Balanced lipophilicity, discontinued
[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]methylamine HCl (915924-40-2) 5-ethyl, methylamine 207.68 ~3.0† Increased lipophilicity due to ethyl
N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine HCl (887405-30-3) 5-methyl, ethylamine 207.68 ~3.1† Higher solubility vs. aryl derivatives
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine (3h) 4-Cl aryl 443.68 4.83 High lipophilicity, IC50 = 50.23 nM
trans-4-{Methyl[...]amino}pyrrolidin-3-ol diHCl (1955473-90-1) 5-methyl, pyrrolidine-ol 309.17 ~1.8† Enhanced solubility due to di-HCl salt

*Estimated using fragment-based methods.
†Calculated based on structural analogs.

Key Observations:

Lipophilicity (logP): The target compound’s methyl substituent results in moderate logP (~2.5), favoring membrane permeability while retaining water solubility. Polar groups (e.g., pyrrolidin-3-ol in 1955473-90-1) lower logP, improving solubility .

Biological Activity:

  • Aryl-substituted analogs (e.g., 3h, 3i, 3j) exhibit potent biological activities, with IC50 values ranging from 37.83–50.23 nM, likely due to enhanced target binding via π-π interactions .
  • Aliphatic substitutions (e.g., ethyl or methyl) lack direct activity data but are hypothesized to optimize pharmacokinetic profiles over potency .

Functional Group Modifications

Amine Group Variations:
  • Methylamine vs.
  • Branched Amines: Compounds like N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine HCl (915924-63-9) introduce steric bulk, which may hinder binding to flat enzymatic pockets .
Salt Forms:
  • Hydrochloride salts (e.g., target compound) improve crystallinity and solubility compared to free bases. Dihydrochloride salts (e.g., 1955473-90-1) further enhance solubility but may complicate formulation .

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